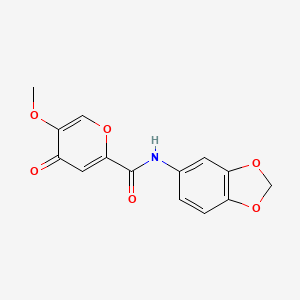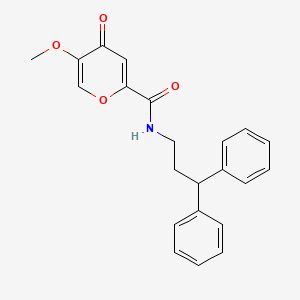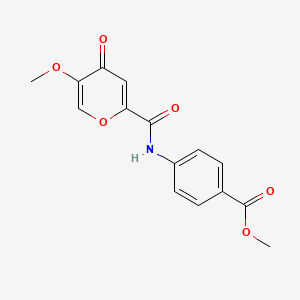
N-(2H-1,3-benzodioxol-5-yl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2H-1,3-benzodioxol-5-yl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide, commonly known as N-Methoxy-4-oxo-4H-pyran-2-carboxamide, is a synthetic compound that is used in a variety of scientific research applications. This compound has been studied for its potential to act as a prodrug for the delivery of therapeutic agents, as well as for its ability to interact with other compounds to produce a variety of biochemical and physiological effects.
Applications De Recherche Scientifique
N-Methoxy-4-oxo-4H-pyran-2-carboxamide has been studied for its potential to act as a prodrug for the delivery of therapeutic agents. This compound has also been studied for its ability to interact with other compounds to produce a variety of biochemical and physiological effects. N-Methoxy-4-oxo-4H-pyran-2-carboxamide has been studied for its potential applications in drug delivery, drug discovery, and drug development.
Mécanisme D'action
The mechanism of action of N-Methoxy-4-oxo-4H-pyran-2-carboxamide is not fully understood, but it is believed to act as a prodrug for the delivery of therapeutic agents. This compound has been shown to interact with other compounds to produce a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
N-Methoxy-4-oxo-4H-pyran-2-carboxamide has been studied for its ability to interact with other compounds to produce a variety of biochemical and physiological effects. This compound has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2, and to modulate the expression of certain genes. In addition, this compound has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
N-Methoxy-4-oxo-4H-pyran-2-carboxamide has several advantages for use in laboratory experiments. This compound is relatively stable and can be synthesized in a variety of ways. In addition, this compound has been shown to interact with other compounds to produce a variety of biochemical and physiological effects. However, this compound has some limitations for use in laboratory experiments. This compound is not widely available and can be difficult to obtain. In addition, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret the results of experiments.
Orientations Futures
N-Methoxy-4-oxo-4H-pyran-2-carboxamide has a number of potential future directions for research. Further research is needed to better understand the mechanism of action of this compound, as well as its potential applications in drug delivery, drug discovery, and drug development. In addition, further research is needed to explore the potential of this compound to interact with other compounds to produce a variety of biochemical and physiological effects. Finally, further research is needed to explore the potential of this compound to be used as a prodrug for the delivery of therapeutic agents.
Méthodes De Synthèse
N-Methoxy-4-oxo-4H-pyran-2-carboxamide is synthesized through a multi-step process, beginning with the reaction of 2H-1,3-benzodioxole with 5-methoxy-4-oxo-4H-pyran-2-carboxylic acid in the presence of a base catalyst. This reaction produces a carboxamide, which is then reduced to the amine form using a reducing agent. The amine is then reacted with a carboxylic acid to form the desired product.
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-5-methoxy-4-oxopyran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO6/c1-18-13-6-19-12(5-9(13)16)14(17)15-8-2-3-10-11(4-8)21-7-20-10/h2-6H,7H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTXIGEZXFCJFJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=COC(=CC1=O)C(=O)NC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,6-dimethoxy-N-(2-{7-methoxy-1,8-dioxo-1H,2H,3H,4H,8H-pyrido[1,2-a]pyrazin-2-yl}ethyl)benzamide](/img/structure/B6558604.png)
![N-{2-[7-(benzyloxy)-1,8-dioxo-1H,2H,3H,4H,8H-pyrido[1,2-a]pyrazin-2-yl]ethyl}-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B6558605.png)
![N-{2-[7-(benzyloxy)-1,8-dioxo-1H,2H,3H,4H,8H-pyrido[1,2-a]pyrazin-2-yl]ethyl}-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B6558609.png)
![N-{2-[7-(benzyloxy)-1,8-dioxo-1H,2H,3H,4H,8H-pyrido[1,2-a]pyrazin-2-yl]ethyl}-2-methylbenzamide](/img/structure/B6558615.png)
![N-(2-{7-[(4-fluorophenyl)methoxy]-1,8-dioxo-1H,2H,3H,4H,8H-pyrido[1,2-a]pyrazin-2-yl}ethyl)cyclohexanecarboxamide](/img/structure/B6558625.png)
![2-[4-(2-chlorophenyl)piperazine-1-carbonyl]-5-methoxy-4H-pyran-4-one](/img/structure/B6558628.png)
![2-[4-(2-fluorophenyl)piperazine-1-carbonyl]-5-methoxy-4H-pyran-4-one](/img/structure/B6558630.png)
![2-[4-(4-fluorophenyl)piperazine-1-carbonyl]-5-methoxy-4H-pyran-4-one](/img/structure/B6558633.png)
![N-[(4-fluorophenyl)methyl]-5-methoxy-4-oxo-4H-pyran-2-carboxamide](/img/structure/B6558643.png)

![5-methoxy-4-oxo-N-[4-(propan-2-yl)phenyl]-4H-pyran-2-carboxamide](/img/structure/B6558664.png)
![5-methoxy-4-oxo-N-[4-(trifluoromethoxy)phenyl]-4H-pyran-2-carboxamide](/img/structure/B6558671.png)

